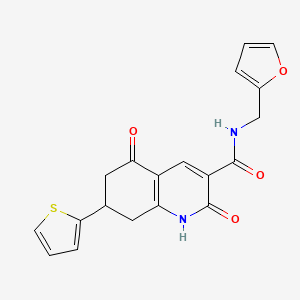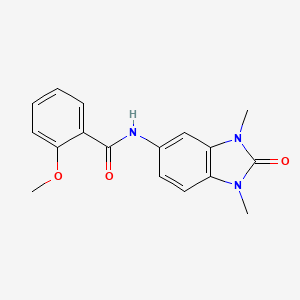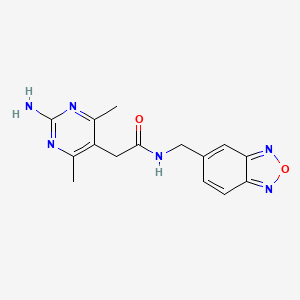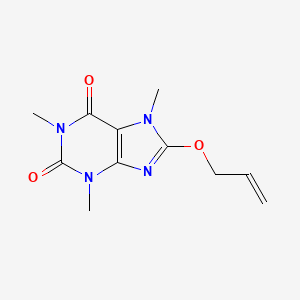![molecular formula C17H24N2O2 B5371449 1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5371449.png)
1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine is not fully understood. However, it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has also been reported to affect the levels of various cytokines and growth factors, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine is its versatility in the laboratory. This compound can be easily synthesized using standard laboratory equipment and reagents. It also exhibits a wide range of biological activities, making it a useful tool for studying various physiological and pathological processes.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, the compound may exhibit some degree of toxicity, which may limit its use in certain in vivo experiments.
Orientations Futures
There are many potential future directions for research on 1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine. One area of interest is the development of novel therapeutic agents based on this compound. For example, derivatives of this compound may be developed with improved pharmacokinetic and pharmacodynamic properties.
Another area of interest is the elucidation of the compound's mechanism of action. Further studies are needed to determine the exact biochemical and physiological pathways through which this compound exerts its effects.
Conclusion
In conclusion, this compound is a versatile compound with potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its mechanism of action is not fully understood, but it has been shown to exhibit a wide range of biological activities. Further research is needed to fully elucidate its mechanism of action and to develop novel therapeutic agents based on this compound.
Méthodes De Synthèse
The synthesis of 1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine involves the reaction of 1-allylpiperazine with 3,4-dimethylphenoxyacetyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been reported in the literature and can be carried out using standard laboratory equipment and reagents.
Applications De Recherche Scientifique
1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. It has also been reported to possess anticonvulsant and analgesic properties.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-7-18-8-10-19(11-9-18)17(20)13-21-16-6-5-14(2)15(3)12-16/h4-6,12H,1,7-11,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGUPKNLFUUXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one](/img/structure/B5371370.png)
![3-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}morpholine dihydrochloride](/img/structure/B5371376.png)

![6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5371392.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-3-piperidinol](/img/structure/B5371401.png)
![1-{[1-({6-[(2-hydroxybutyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5371408.png)




![6-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5371455.png)

![1-{1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5371468.png)